molecular formula C24H25ClN2O B4613001 8-chloro-N-cycloheptyl-2-(2-methylphenyl)-4-quinolinecarboxamide

8-chloro-N-cycloheptyl-2-(2-methylphenyl)-4-quinolinecarboxamide

Cat. No.: B4613001
M. Wt: 392.9 g/mol
InChI Key: WSQHTUCVUUJUKL-UHFFFAOYSA-N
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Description

8-chloro-N-cycloheptyl-2-(2-methylphenyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C24H25ClN2O and its molecular weight is 392.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.1655411 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

Quinoline derivatives, including structures similar to 8-chloro-N-cycloheptyl-2-(2-methylphenyl)-4-quinolinecarboxamide, have been explored for their anticonvulsant activities. Research indicates that cycloalkylpyrroloquinolines show promising anticonvulsant effects, highlighting the potential therapeutic applications of quinoline derivatives in the treatment of seizure disorders (Stanton & Ackerman, 1983).

Structural Studies and Foldamers

Quinoline-derived oligoamides have been synthesized and their helical structures characterized, demonstrating the ability of these compounds to form stable helical structures through intramolecular hydrogen bonding. This property is of particular interest for the design of novel foldamers, which are oligomers that fold into well-defined and predictable structures, potentially useful in nanotechnology and materials science (Jiang et al., 2003).

Hydroamination Catalysis

The hydroamination reactions catalyzed by s-block-metal-mediated processes involving quinoline derivatives demonstrate the utility of these compounds in synthetic organic chemistry, offering new pathways for the construction of complex nitrogen-containing heterocycles (Younis et al., 2015).

Imaging and Radioligands

Quinoline-2-carboxamide derivatives have been labeled with carbon-11 for potential use as radioligands in positron emission tomography (PET) imaging. This application is crucial for non-invasive assessment of peripheral benzodiazepine receptors, which are implicated in various neurological conditions, highlighting the role of quinoline derivatives in diagnostic imaging and neuroscience research (Matarrese et al., 2001).

Pesticide Development

The synthesis of novel quinoline derivatives for potential use as pesticide compounds demonstrates the diverse applications of these molecules in agricultural science. These compounds show promising herbicidal and fungicidal activities, indicating their potential in developing new, more effective pesticides (Deng et al., 2021).

Properties

IUPAC Name

8-chloro-N-cycloheptyl-2-(2-methylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O/c1-16-9-6-7-12-18(16)22-15-20(19-13-8-14-21(25)23(19)27-22)24(28)26-17-10-4-2-3-5-11-17/h6-9,12-15,17H,2-5,10-11H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQHTUCVUUJUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NC4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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